Carmegliptin

Content Navigation

CAS Number

Product Name

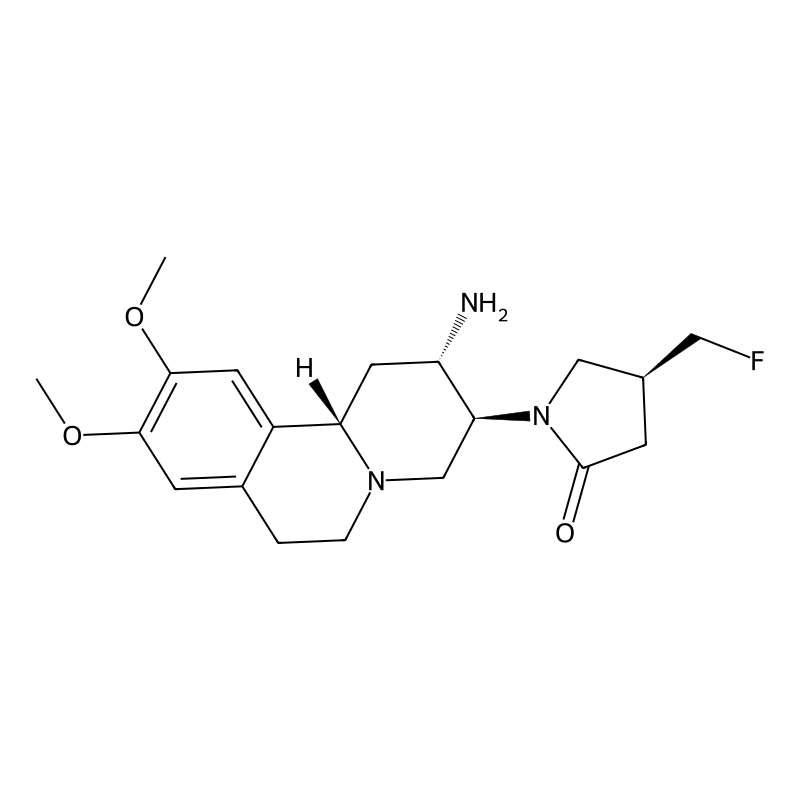

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Carmegliptin mechanism of action DPP-IV inhibitor

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, or gliptins, are a class of oral antihyperglycemic agents. Their primary mechanism involves blocking the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the rapid inactivation of incretin hormones like Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2] [3].

- Incretin Physiology and Enzyme Inhibition: Incretin hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells [2]. DPP-4 cleaves and inactivates these hormones, with GLP-1 having a very short half-life of only 1-2 minutes [3]. By inhibiting DPP-4, these drugs increase the concentration and activity of endogenous incretins [1].

- Resulting Physiological Effects: The elevated levels of active GLP-1 and GIP lead to:

- Enhanced Glucose-Dependent Insulin Secretion: This improves β-cell function and helps lower fasting and postprandial blood glucose [2] [3].

- Suppression of Glucagon Secretion: GLP-1 inhibits glucagon release from pancreatic α-cells, which reduces hepatic glucose production [3].

- Preservation of β-cell Function: Preclinical studies suggest that DPP-4 inhibitors may help increase β-cell mass and function, potentially slowing disease progression [2].

The following diagram illustrates this core pathway and the point of intervention for DPP-4 inhibitors.

Core pathway of DPP-4 inhibitor action. The inhibitor blocks the enzyme, preventing incretin inactivation.

Structural Insights and Binding Analysis

The effectiveness of a DPP-4 inhibitor is determined by its molecular structure and how well it fits into the enzyme's active site.

- The DPP-4 Active Site: The DPP-4 enzyme features a complex active site with several subsites (S1, S2, S1', S2', S2 extensive) that accommodate different parts of the inhibitor molecule [4]. Interaction with the S1 and S2 subsites is considered essential for inhibitory activity, while additional interactions with other subsites can significantly increase potency [4].

- Common Structural Scaffolds: Developing potent DPP-4 inhibitors often involves heterocyclic scaffolds. Research has highlighted the activity of pyrazolopyrimidine, tetrahydro pyridopyrimidine, triazole-based, quinazoline, and other motifs [4] [2]. The presence of specific atoms like fluorine, chlorine, and bromine in these structures can enhance potential through substitutions [4].

- Binding Kinetics and Energetics: The binding of inhibitors to DPP-4 is typically a rapid, enthalpy-driven process. Strong ionic interactions and shielded hydrogen bonds contribute significantly to binding affinity. For some inhibitors, a reversible covalent bond formation can lead to slower dissociation rates (slow off-rates), prolonging the drug's effect [5].

Table 1: Interaction Profiles of Selected DPP-4 Inhibitors with Key Subsites [4]

| Inhibitor | S1 | S2 | S1' | S2' | S2 Extensive | Notable Features |

|---|---|---|---|---|---|---|

| Teneligliptin | ✓ | ✓ | ✓ | "J-shaped anchor-lock" domain; ~5x higher activity than Sitagliptin | ||

| Sitagliptin | ✓ | ✓ | A first-class drug; widely studied | |||

| Linagliptin | ✓ | ✓ | ✓ | Binds to S1, S2, and S1' subsites | ||

| Alogliptin | ✓ | ✓ | ✓ | Binds to S1, S2, and S1' subsites | ||

| Saxagliptin | ✓ | ✓ | Cyanopyrrolidine scaffold; ~5x higher activity than Vildagliptin | |||

| Vildagliptin | ✓ | ✓ | Cyanopyrrolidine scaffold |

Table 2: Quantitative Binding and Inhibitory Data of Marketed DPP-4 Inhibitors [6]

| Inhibitor | IC50 (nM) | KD | IFIE (kcal/mol) | Key Residues for Strong Interaction |

|---|---|---|---|---|

| Teneligliptin | ~0.37 | - | -84.8 | Glu205, Glu206, Tyr662, Tyr666 |

| Linagliptin | ~1.0 | 2.7 pM | -71.8 | Tyr631, Trp659, Tyr666, Tyr662, Asn710, Val656 |

| Alogliptin | ~6.9 | 4.4 nM | -58.3 | Tyr631, Tyr547, Trp629, Ser630, Tyr662 |

| Sitagliptin | ~18.0 | 4.6 nM | -56.9 | Tyr631, Ser630, Arg125, Glu205, Glu206, Tyr662 |

Experimental Protocols for Analysis

For researchers characterizing a new DPP-4 inhibitor like Carmegliptin, several established experimental methodologies are available.

In Vitro Enzymatic Inhibition Assay: This standard protocol measures the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.

- Principle: A recombinant human DPP-4 enzyme is incubated with a synthetic substrate (e.g., Gly-Pro- p-nitroanilide) that releases a chromophore (p-nitroaniline) upon cleavage. The inhibitor's presence reduces the rate of this reaction [2].

- Procedure: Prepare a dilution series of the test compound. Mix with the DPP-4 enzyme in a suitable buffer and pre-incubate. Initiate the reaction by adding the substrate. Monitor the increase in absorbance at 405-410 nm over time using a microplate reader. Calculate the percentage inhibition for each concentration and determine the IC50 value using non-linear regression analysis [2].

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding kinetics.

- Principle: The DPP-4 protein is immobilized on a sensor chip. The inhibitor in solution is flowed over the chip. Binding and dissociation cause changes in the refractive index at the chip surface, recorded as a sensorgram [5].

- Procedure: Immobilize DPP-4 on a CM5 sensor chip using standard amine-coupling chemistry. Use HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) as the running buffer. Flow the analyte (inhibitor) at various concentrations over the chip surface at a constant flow rate (e.g., 30 µL/min). Regenerate the surface between cycles with a mild regeneration agent (e.g., 10 mM Glycine-HCl, pH 2.0). Analyze the resulting sensorgrams with a fitting model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) [5].

Fragment Molecular Orbital (FMO) Calculations: This computational method offers a quantitative, residue-level understanding of binding energetics.

- Objective: To calculate quantum-mechanical interaction energies between the inhibitor and each amino acid residue in the DPP-4 binding pocket, identifying key interactions that drive binding [6].

- Procedure: Obtain the 3D structure of the DPP-4/inhibitor complex from X-ray crystallography or homology modeling. Pre-process the structure (e.g., add hydrogen atoms, optimize side chains). Divide the complex into fragments (typically one fragment per amino acid residue and one for the inhibitor). Perform FMO calculations at the RI-MP2/cc-pVDZ level using specialized software (e.g., PAICS). Analyze the Interfragment Interaction Energies (IFIEs) to pinpoint residues with the most favorable (negative) interaction energies, indicating strong contributions to binding [6].

Research Implications and Future Directions

Understanding the established framework for DPP-4 inhibitors is crucial for profiling new candidates. Key research considerations include:

- Pleiotropic Effects: Beyond glycemic control, research indicates that DPP-4 inhibitors may have beneficial effects on endothelial function, vascular aging, lipid metabolism, and oxidative stress, suggesting potential therapeutic value in cardiovascular diseases [7].

- Safety and Specificity: A critical aspect of development is ensuring selectivity for DPP-4 over related serine proteases like DPP-8 and DPP-9 to minimize off-target effects. Furthermore, post-marketing surveillance is essential for monitoring class-specific adverse effects [1].

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of ... [pmc.ncbi.nlm.nih.gov]

- 3. of Mechanism -4 of —New Insights - PMC Action DPP Inhibitors [pmc.ncbi.nlm.nih.gov]

- 4. Insight into Structure Activity Relationship of DPP-4 ... [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of Binding Kinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV ... [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanisms beneficial effects of of -4 DPP as... inhibitors [frontiersin.org]

Mechanism of Action and Pharmacology

As a DPP-4 inhibitor, carmegliptin prevents the enzymatic inactivation of incretin hormones, which is summarized in the pathway below:

This compound's key pharmacological properties from preclinical and human studies are shown in the table below.

| Property | Details |

|---|---|

| Drug Type | Small molecule [1] |

| Mechanism of Action | Potent, selective, reversible competitive inhibitor of DPP-4 [2] |

| Primary Target | Dipeptidyl peptidase IV (DPP-4) [1] |

| Key Pharmacologic Effects | Prolongs active GLP-1 & GIP half-life; increases insulin secretion, decreases glucagon, improves glycemic control [2] |

| Selectivity | Highly selective for DPP-4 [2] |

Key Experimental Data and Protocols

Research on this compound involved comprehensive pharmacokinetic and clinical studies to characterize its behavior and interaction potential.

Table 2: Pharmacokinetic and Metabolism Profile (Preclinical) [3]

| Species | Clearance | Volume of Distribution | Oral Bioavailability | Primary Excretion Routes |

|---|---|---|---|---|

| Rat | Moderate | Extensive | Variable (28-174%) | Urine (~36%), Bile/Feces (~48%) |

| Dog | Moderate | Extensive | Variable | Urine (~29%), Bile/Feces (~65%) |

| Monkey | Moderate | Extensive | Variable | - |

Table 3: Clinical Drug Interaction Study Parameters [2]

| Study Element | Details |

|---|---|

| Objective | Assess interaction potential with P-glycoprotein (Pgp) inhibitor verapamil. |

| Design | Non-randomized, open-label, fixed-sequence study in 16 healthy males. |

| Treatments | Single & multiple doses of this compound (150 mg) and Verapamil (80 mg), alone and in combination. |

| Key PK Finding | Co-administration with verapamil increased this compound exposure (AUC) by 29% and C~max~ by 53%. |

| Tolerability | Combination was generally well-tolerated with only mild adverse events. |

Research and Development Status

This compound reached Phase II clinical trials for Type 2 diabetes in multiple countries [1]. However, according to databases, its development status is listed as Discontinued [4]. No official reasons for discontinuation were provided in the searched literature.

Research Significance

Despite its discontinuation, this compound remains a chemically interesting DPP-4 inhibitor. Its aminobenzo[a]quinolizine structure [5] and pharmacokinetic profile distinguish it from other gliptins. Research on this compound contributes to the understanding of DPP-4 inhibitor design, particularly regarding extravascular distribution and transporter interactions [3] [2].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Interaction potential of this compound with P-glycoprotein ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of the dipeptidyl peptidase IV... [pubmed.ncbi.nlm.nih.gov]

- 4. - Roche/Chugai - AdisInsight this compound [adis.springer.com]

- 5. a potent and long-acting dipeptidyl peptidase IV inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action: Incretin-Mediated Glucose Control

Carmegliptin functions by selectively and reversibly inhibiting the DPP-IV enzyme. This inhibition increases the half-life and plasma concentration of endogenous incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2] [3].

The diagram below illustrates the core signaling pathway through which this compound improves glucose tolerance.

This compound inhibits DPP-IV to prolong active GLP-1 activity, stimulating glucose-dependent insulin secretion for improved glucose control.

This mechanism translates into several key physiological effects that collectively improve glucose homeostasis [1] [2] [3]:

- Stimulation of Glucose-Dependent Insulin Secretion: Enhanced active GLP-1 levels promote insulin release from pancreatic β-cells in response to elevated blood glucose.

- Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, reducing hepatic glucose production.

- Improvement of Insulin Sensitivity: In vivo studies in animal models of Type 2 diabetes demonstrated that this compound improves whole-body insulin sensitivity.

Experimental and Clinical Efficacy Data

Evidence for this compound's efficacy comes from both preclinical models and clinical studies.

Preclinical In Vivo Efficacy In various animal models of Type 2 diabetes, this compound administration led to [1]:

- Dose-dependent improvements in oral glucose tolerance.

- Reductions in both fasting and postprandial plasma glucose.

- Beneficial effects on plasma fructosamine and HbA1c, indicating improved long-term glycemic control.

- Enhanced postprandial GLP-1 excursion.

Clinical Pharmacokinetic Interaction Data A clinical study investigated the interaction between this compound and the P-glycoprotein (Pgp) inhibitor verapamil, revealing effects on this compound exposure [1]. The data are summarized in the table below.

| Pharmacokinetic Parameter | Change with Acute Verapamil | Change with Chronic Verapamil (6th day) |

|---|---|---|

| This compound AUC | Increased by 29% | Increase slightly greater than with acute dose |

| This compound C~max~ | Increased by 53% | Information not specified in study |

| Verapamil C~max~ | Decreased by 17% when given with this compound | Information not specified in study |

Source: [1]. The study concluded that although the interaction was statistically significant, the overall changes were small and unlikely to require dose adjustments in the clinic.

Key Experimental Protocols

For researchers, the core methodologies used to establish the aforementioned efficacy and interaction data are outlined below.

1. In Vitro DPP-IV Inhibition and Permeability Assay [1]

- Objective: To determine the inhibitory potency (IC50) of this compound against human DPP-IV and assess its interaction with the Pgp transporter.

- Cell Model: Human MDR1-transfected cells.

- Key Measurements: Inhibition of DPP-IV enzyme activity; cellular permeability of this compound with and without a Pgp inhibitor (e.g., verapamil).

- Finding: this compound demonstrated low basal permeability and was identified as a substrate for human Pgp, but not an inhibitor of it.

2. Clinical Drug-Drug Interaction Study Design [1]

- Objective: To assess the effect of Pgp inhibition on the pharmacokinetics of this compound in humans.

- Design: A non-randomized, open-label, fixed-sequence study in healthy male volunteers.

- Treatments:

- A single 150 mg dose of this compound alone.

- A single 80 mg dose of verapamil alone.

- A single 150 mg dose of this compound + verapamil (80 mg t.i.d.) on the first day of verapamil dosing.

- Verapamil (80 mg t.i.d.) alone for 4 days to reach steady state.

- A single 150 mg dose of this compound + verapamil (80 mg t.i.d.) at steady state.

- Pharmacokinetic Sampling: Intensive blood sampling over 48 hours post-dose for measurement of this compound, verapamil, and norverapamil plasma concentrations.

- Safety Monitoring: Adverse events, clinical laboratory tests, and ECG monitoring.

Conclusion and Drug Development Status

This compound is an investigational oral anti-hyperglycemic agent that has reached Phase 2 clinical studies [4] [5]. Its well-defined mechanism as a DPP-IV inhibitor promotes glucose-dependent improvements in insulin secretion and glucose tolerance. Available clinical data suggests it has a acceptable safety and tolerability profile, with no unexpected side effects reported in its drug interaction study [1].

References

- 1. Interaction potential of this compound with P-glycoprotein ... [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant ... [mdpi.com]

- 3. Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 4. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines [pmc.ncbi.nlm.nih.gov]

- 5. a potent and long-acting dipeptidyl peptidase IV inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Carmegliptin synthetic route and preparation

Carmegliptin Overview and Clinical Status

This compound (RO-4876904) is a potent, long-acting, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor that was investigated for treating type 2 diabetes [1] [2]. According to Springer's pharmaceutical database, AdisInsight, its clinical development has been discontinued [3].

Synthetic Route to this compound

The synthesis of this compound is a complex, multi-step process. The following diagram outlines the key stages and transformations involved in its preparation.

Key stages in the this compound synthetic pathway [4]

The synthesis begins with primary amine 2.76 and proceeds through a Bischler–Napieralski reaction to form the dihydroisoquinoline core structure [4]. A critical strategic point is the crystallization-induced dynamic resolution using (S,S)-dibenzoyl-D-tartaric acid, which provides the desired (S)-enantiomer of enaminoester 2.81 in high enantiomeric excess, superior to the chiral HPLC method used during discovery [4].

Key transformations include a diastereoselective reduction of enaminoester 2.81, and a Hofmann rearrangement of primary amide 2.82 to amine 2.83 using phenyliodine diacetate (PIDA), which is noted as a cleaner and more reliable alternative [4]. The final structure is completed by coupling amine 2.83 with lactone 2.84, followed by acid-mediated Boc-deprotection to yield this compound as its HCl salt [4].

Key Structural Features and Binding

This compound's design incorporates specific structural elements critical for its activity, as revealed by a crystal structure of it bound to the human DPP-4 enzyme [4]:

| Structural Feature | Role in DPP-4 Inhibition |

|---|---|

| Fluoromethylpyrrolidone moiety | Extends into an adjacent lipophilic pocket for enhanced binding [4]. |

| Aromatic substructure | Engages in a π–π stacking interaction with a phenylalanine residue (Phe357) in the enzyme's active site [5] [4]. |

| Polar substituents and amine group | Facilitate several hydrogen bonds with amino acid residues such as Ser209, Arg356, and Arg358 [5] [4]. |

Suggestions for Further Information

The published literature provides a strategic overview, but fine details like specific quantities and in-process controls are often omitted. To acquire more comprehensive experimental protocols, you could:

- Access Original Patent Literature: The synthesis is detailed in a patent citation [4]. Patents typically provide the most exhaustive experimental details, though they may still require optimization.

- Consult Specialized Databases: Use platforms like SciFinder or Reaxys, which are designed for chemical research and can provide deeper synthetic information and reaction conditions.

References

- 1. Discovery of this compound: A potent and long-acting ... [sciencedirect.com]

- 2. This compound (RO-4876904) | Dipeptidyl Peptidase IV ... [medchemexpress.com]

- 3. This compound - Roche/Chugai - AdisInsight - Springer [adisinsight.springer.com]

- 4. This compound………….a DPP-4 inhibitor [newdrugapprovals.org]

- 5. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines [pmc.ncbi.nlm.nih.gov]

Carmegliptin Preclinical and Early Clinical Profile

The following table summarizes the available quantitative data on carmegliptin from its early development phase.

| Property | Description |

|---|---|

| Mechanism of Action | Potent, selective, reversible competitive Dipeptidyl Peptidase IV (DPP-4) inhibitor [1] [2] [3] |

| Primary Indication | Investigation for Type 2 Diabetes Mellitus [2] [4] |

| Development Status | Discontinued (Previously reached Phase II) [4] |

| In Vitro Permeability | Low cell permeability [2] |

| P-glycoprotein (Pgp) Interaction | Confirmed substrate of Pgp, but not an inhibitor [2] |

Clinical Pharmacokinetic Interaction with Verapamil

A clinical study investigated the interaction between this compound and the Pgp inhibitor verapamil. The key pharmacokinetic changes are summarized below.

| Treatment Scenario | Impact on this compound Exposure | Impact on Verapamil C~max~ |

|---|---|---|

| Single-dose this compound + acute Verapamil | AUC increased by 29%; C~max~ increased by 53% [2] | Data not specified |

| Single-dose this compound + chronic Verapamil | Exposure increase slightly greater than with acute verapamil [2] | 17% lower on average when given with this compound [2] |

Experimental Protocol Overview

The primary clinical data comes from a non-randomized, open-label, fixed-sequence study in 16 healthy male volunteers [2].

- Treatments: Subjects sequentially received (1) single-dose this compound, (2) single-dose verapamil, (3) this compound with acute verapamil, (4) multi-day verapamil, and (5) this compound with chronic verapamil [2]

- Pharmacokinetic Measures: Blood and urine samples were collected at scheduled intervals over 48 hours post-dose to measure plasma concentrations of this compound, verapamil, and its metabolite norverapamil [2]

- Safety Monitoring: Included adverse event recording, clinical laboratory tests, and ECG monitoring [2]

Mechanism of Action and Experimental Workflow

The diagram below illustrates the core mechanism of DPP-4 inhibitors and the logical flow of the clinical interaction study.

This compound inhibits DPP-4, preventing GLP-1 degradation to enhance insulin secretion.

Fixed-sequence clinical study design to assess this compound-verapamil interaction.

References

- 1. a potent and long-acting dipeptidyl peptidase IV inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction potential of this compound with P-glycoprotein ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (RO-4876904) | Dipeptidyl Peptidase IV ... [medchemexpress.com]

- 4. - Roche/Chugai - AdisInsight this compound [adis.springer.com]

Comprehensive Application Notes and Protocols for Assessing Carmegliptin P-glycoprotein Interactions

Then, I will now begin writing the main body of the document.

Introduction to P-glycoprotein and Its Role in Drug Disposition

P-glycoprotein (P-gp/ABCB1/MDR1) is a critical ATP-binding cassette (ABC) transporter that functions as a transmembrane efflux pump with broad substrate specificity. Located in apical membranes of key pharmacological barriers including the intestinal epithelium, blood-brain barrier, liver hepatocytes, and kidney proximal tubule cells, P-gp significantly influences the absorption, distribution, and elimination of numerous structurally diverse compounds. The transporter acts as a cellular defense mechanism by actively extruding xenobiotics from cells, thereby reducing intracellular accumulation and potential toxicity. However, this protective function also represents a major challenge in drug development, as P-gp-mediated efflux can lead to subtherapeutic drug exposure, contribute to multidrug resistance in oncology, and cause clinically significant drug-drug interactions (DDIs) when P-gp substrates are co-administered with inhibitors or inducers.

Understanding P-gp interactions is particularly crucial for oral antidiabetic agents like carmegliptin, as patients with type 2 diabetes often present with comorbidities requiring polypharmacy, including cardiovascular conditions treated with known P-gp modulators such as verapamil. The strategic importance of P-gp assessment during drug development is underscored by regulatory requirements from the FDA, EMA, and other authorities, which recommend systematic evaluation of whether investigational drugs are P-gp substrates or inhibitors. As this compound represents a novel dipeptidyl peptidase-IV (DPP-IV) inhibitor in development, comprehensive characterization of its interaction potential with P-gp is essential for predicting its clinical pharmacokinetic profile, anticipating DDIs, and establishing appropriate prescribing guidelines.

This compound and P-glycoprotein: Experimental Evidence

In Vitro Interaction Profile

This compound has been systematically evaluated through a series of in vitro models to characterize its interaction with P-glycoprotein. Studies using human MDR1-transfected cells demonstrated that this compound exhibits low basal permeability and is effectively transported by P-gp, identifying it as a substrate of the efflux transporter. Importantly, this compound showed no significant inhibition of P-gp function even at high concentrations, indicating it does not act as a P-gp inhibitor [1]. This substrate-specific relationship has important implications for this compound's intestinal absorption and potential interactions with commonly co-administered medications that modulate P-gp activity.

Clinical Pharmacokinetic Interaction Study

A fixed-sequence clinical study in healthy male volunteers provided in vivo confirmation of the in vitro findings. When a single 150 mg dose of this compound was co-administered with verapamil (80 mg three times daily), a known P-gp inhibitor, the mean systemic exposure (AUC) to this compound increased by 29%, while the peak concentration (Cmax) increased by 53% compared to this compound administration alone. The interaction was more pronounced after multiple days of verapamil dosing, suggesting that steady-state inhibition of P-gp produces greater effects on this compound exposure than single-dose administration [1].

Interestingly, the interaction appeared unidirectional, as verapamil pharmacokinetics were modestly affected by this compound co-administration, with verapamil Cmax values approximately 17% lower when given with this compound. Similar trends were observed for norverapamil, the major metabolite of verapamil. From a clinical safety perspective, the combination was generally well tolerated, with all reported adverse events being mild in intensity, and verapamil co-administration did not alter the pattern or incidence of adverse events [1].

Table 1: Clinical Pharmacokinetic Changes in this compound with Verapamil Co-administration

| Parameter | This compound Alone | This compound + Acute Verapamil | This compound + Chronic Verapamil | Change vs Alone |

|---|---|---|---|---|

| AUC | Reference | +29% | +29% | Increase |

| Cmax | Reference | +53% | +53% | Increase |

Table 2: Clinical Pharmacokinetic Changes in Verapamil with this compound Co-administration

| Parameter | Verapamil Alone | Verapamil + this compound | Change |

|---|---|---|---|

| Cmax | Reference | -17% | Decrease |

| Norverapamil Cmax | Reference | Similar decrease trend | Decrease |

Experimental Protocols for P-glycoprotein Interaction Assessment

Bidirectional Transport Assay Using MDCK-MDR1 Cells

3.1.1 Principle

The Madin-Darby Canine Kidney (MDCK) cell line transfected with human MDR1 cDNA provides a polarized monolayer system that overexpresses human P-gp. This model allows evaluation of bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) of test compounds to identify P-gp substrates through calculation of efflux ratios. The assay is recognized as a "gold-standard" methodology by regulatory agencies for P-gp substrate identification [2].

3.1.2 Materials and Reagents

- MDCK-MDR1 cells (passage 3-8)

- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

- Transport buffer (Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

- 24-well or 12-well transwell inserts with polycarbonate membranes (0.4-3.0 μm pore size)

- Reference P-gp substrates: digoxin, prazosin

- Reference P-gp inhibitors: cyclosporin A (10 μM), elacridar (1-10 μM)

- Test compound: this compound

- LC-MS/MS system for analytical quantification

3.1.3 Procedure

Cell Culture and Seeding: Maintain MDCK-MDR1 cells in appropriate culture conditions. Seed cells onto transwell inserts at a density of 1-2 × 10^5 cells/insert and culture for 3-5 days until transepithelial electrical resistance (TEER) values exceed 200 Ω·cm², indicating formation of confluent, polarized monolayers.

Experimental Design: Conduct transport studies in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions in the presence and absence of P-gp inhibitors. Include reference substrates and inhibitors as system controls.

Pre-incubation: Pre-incubate monolayers with or without P-gp inhibitor (e.g., cyclosporin A) in transport buffer for 30 minutes.

Transport Phase: Add this compound (recommended starting concentration: 10 μM) to either the apical (for B-A direction) or basolateral (for A-B direction) compartment. Maintain samples at 37°C with gentle shaking.

Sampling: Collect samples from the receiving compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes). Replace with fresh buffer to maintain sink conditions.

Analysis: Quantify this compound concentrations using validated LC-MS/MS methods.

Table 3: Bidirectional Transport Assay Conditions

| Parameter | Specification |

|---|---|

| Cell System | MDCK-MDR1 |

| Incubation Temperature | 37°C |

| Test Compound Concentration | 10 μM (recommended) |

| P-gp Inhibitor | Cyclosporin A (10 μM) or Elacridar (1-10 μM) |

| Incubation Duration | 2-4 hours |

| Sample Analysis | LC-MS/MS |

Fluorosome P-gp Inhibition Assay

3.2.1 Principle

The Fluorosome-trans-pgp assay utilizes reconstituted P-gp incorporated into unilamellar vesicles containing encapsulated fluorescent dye. P-gp-mediated transport of substrates results in fluorescence quenching as the dye is extruded from the vesicles. Compounds that inhibit P-gp prevent this quenching in a concentration-dependent manner, allowing determination of IC50 values for inhibition potency [3].

3.2.2 Materials and Reagents

- Fluorosome-trans-pgp reagent

- ATP solution (2 mM final concentration)

- Test compounds (this compound and reference inhibitors)

- 96-well or 384-well microplates

- Fluorescence microplate reader capable of kinetic measurements (excitation/emission: 485/520 nm)

- Reference P-gp substrates (e.g., S-HR at 3 μM)

3.2.3 Procedure

- Preparation: Thaw Fluorosome-trans-pgp reagent and maintain on ice.

- Plate Setup: Add 98 μL of Fluorosome-trans-pgp reagent with substrate to each well.

- Compound Addition: Add 2 μL of test compound (this compound) at varying concentrations or DMSO control to appropriate wells.

- Baseline Measurement: Place plate in pre-warmed microplate reader and monitor fluorescence for 18 seconds to establish baseline.

- ATP Activation: At 18 seconds, inject 5 μL of ATP solution (2 mM final concentration) into each well using injector system.

- Kinetic Measurement: Continue fluorescence monitoring for additional 42 seconds (total 60 seconds).

- Data Analysis: Calculate initial transport rates from slopes between 30-60 seconds.

This assay provides a rapid screening method for P-gp inhibition potential, with IC50 determinations possible in approximately 10 minutes. The system is particularly valuable for early-stage screening due to its minimal compound requirements (approximately 1 nanomole per test) and absence of cellular metabolism complications [3].

In Situ Single-Pass Intestinal Perfusion (SPIP) Study

3.3.1 Principle

The SPIP technique allows direct assessment of intestinal permeability and P-gp-mediated efflux in physiologically intact intestinal segments. This method provides a bridge between in vitro systems and in vivo conditions, maintaining normal blood flow, neuronal input, and physiological environment while permitting precise control of perfusion conditions [4].

3.3.2 Materials and Reagents

- Animal model (typically rats, 220-250 g)

- Anesthetic (urethane, 1.5 g/kg)

- Perfusion buffer (Krebs-Ringer buffer, pH 6.5-7.4)

- Test compound: this compound (20 μM)

- P-gp inhibitors: verapamil (200 μM) or quinidine (200 μM)

- Non-absorbable marker: phenol red (20 μM)

- High-permeability marker: propranolol

- Surgical instruments and perfusion pump system

- HPLC or LC-MS/MS for sample analysis

3.3.3 Procedure

- Animal Preparation: Fast animals overnight with free access to water. Anesthetize with urethane and maintain body temperature at 37°C using heating pad.

- Surgical Procedure: Make midline abdominal incision, identify jejunal segment (approximately 10 cm), and gently flush with warm saline.

- Cannulation: Cannulate both proximal and distal ends of intestinal segment with polypropylene tubing.

- Perfusion: Perfuse intestinal segment with this compound solution (20 μM) with or without P-gp inhibitors at flow rate of 0.2 ml/min.

- Equilibration: Allow 30 minutes for stabilization before collecting samples.

- Sample Collection: Collect outflow perfusate at 15-minute intervals for 120 minutes.

- Analysis: Measure this compound concentrations in outflow samples and calculate permeability coefficients.

Data Analysis and Interpretation

Calculation of Efflux Ratios

The efflux ratio (ER) is a key parameter for identifying P-gp substrates in bidirectional transport assays:

ER = Papp(B-A) / Papp(A-B)

Where Papp(B-A) and Papp(A-B) represent the apparent permeability coefficients in basolateral-to-apical and apical-to-basolateral directions, respectively.

Interpretation Criteria:

- ER < 2: Unlikely P-gp substrate

- ER ≥ 2: Potential P-gp substrate

- ER decrease ≥ 50% with specific inhibitor: Confirmed P-gp substrate

For this compound, the observed efflux ratio in MDCK-MDR1 cells was significantly greater than 2, confirming its status as a P-gp substrate [1].

Kinetic Parameters for Inhibition Studies

For inhibition studies, IC50 values (concentration producing 50% inhibition of transport activity) should be determined using nonlinear regression analysis of concentration-response data. The inhibition constant (Ki) can be calculated using appropriate kinetic models.

Table 4: Classification of P-gp Interaction Potential Based on In Vitro Data

| Parameter | Weak/None | Moderate | Strong |

|---|---|---|---|

| Inhibition IC50 | >50 μM | 10-50 μM | <10 μM |

| Efflux Ratio | <2 | 2-5 | >5 |

| Clinical DDI Risk | Low | Moderate | High |

Visualization of Experimental Workflows and Kinetic Relationships

Bidirectional Transport Assay Workflow

The following Graphviz diagram illustrates the key steps in the bidirectional transport assay using MDCK-MDR1 cell monolayers:

P-gp Kinetic Interaction Mechanisms

The following diagram illustrates the kinetic relationships in P-gp-mediated transport and inhibition, particularly relevant for understanding this compound-verapamil interactions:

Conclusion and Regulatory Considerations

The comprehensive assessment of this compound's interaction with P-glycoprotein demonstrates that it functions as a substrate but not an inhibitor of this key efflux transporter. The clinical pharmacokinetic data showing a 29-53% increase in this compound exposure when co-administered with verapamil aligns with the in vitro findings and confirms the physiological relevance of this interaction. However, the magnitude of this interaction is not sufficient to warrant dose adjustment in most clinical scenarios, though appropriate monitoring is recommended when this compound is co-administered with potent P-gp inhibitors.

From a drug development perspective, the this compound case study highlights the importance of employing a tiered experimental approach to P-gp interaction assessment, beginning with high-throughput screening assays and progressing to more complex models including clinical DDI studies. Regulatory agencies recommend such a systematic approach to identify and quantify transporter-mediated interactions early in drug development to inform clinical trial design and eventual prescribing information.

For researchers investigating similar compounds, the protocols and methodologies described herein provide a robust framework for evaluating P-gp interactions, with particular attention to the specific challenges presented by antidiabetic agents that may be used in complex polypharmacy regimens typical of diabetic patient populations.

References

Carmegliptin Clinical Study Design and Protocol for Healthy Volunteer Research

Drug Profile and Study Rationale

Carmegliptin represents an investigational oral anti-hyperglycemic agent classified as a dipeptidyl peptidase IV (DPP-IV) inhibitor developed for managing Type 2 diabetes. As a highly selective and potent reversible competitive inhibitor of DPP-IV, this compound functions by prolonging the activity of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control without associated weight gain or significant hypoglycemia risk [1]. The pharmacological profile of this compound includes promising effects on insulin sensitivity, hepatic glucose production, and pancreatic β-cell protection based on preclinical models [1].

The primary rationale for conducting a clinical interaction study with verapamil stems from this compound's identification as a P-glycoprotein (Pgp) substrate during in vitro investigations. Pgp, situated at critical pharmacological barriers (intestinal epithelium, hepatocytes, renal tubules), significantly influences drug absorption, distribution, and elimination. Verapamil, a recognized model Pgp inhibitor, was selected both for its established interaction potential and clinical relevance to diabetic populations where cardiovascular comorbidities frequently necessitate calcium channel blocker therapy [1]. This study aimed to characterize potential pharmacokinetic interactions and safety implications when these agents are co-administered.

Clinical Study Design

Overall Design and Objectives

This investigation employed a non-randomized, open-label, single-center, fixed-sequence design conducted in 16 healthy male volunteers. The study incorporated five distinct treatment periods to comprehensively evaluate both single and multiple-dose interactions between this compound and verapamil [1]. The primary objective focused on quantifying the interaction potential of this compound with the P-glycoprotein transporter through verapamil co-administration, while secondary objectives included safety and tolerability assessments of this compound alone and combined with verapamil [1].

The study population consisted of healthy male volunteers aged 18-50 years with body mass indices ranging from 18-32 kg/m². Key exclusion criteria included significant smoking (>5 cigarettes/day), use of herbal medications, history of substance abuse, and any clinically relevant medical conditions that could compromise safety or interpretability. The study received ethics committee approval and was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines [1].

Treatment Protocol and Timeline

Participants received a carefully sequenced regimen over 15 days:

- Day 1: Single 150 mg dose of this compound alone (this compound single dose)

- Day 7: Single 80 mg dose of verapamil alone (Verapamil single dose)

- Day 10: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. (this compound + acute verapamil)

- Days 11-14: Verapamil 80 mg t.i.d. alone (Verapamil t.i.d.)

- Day 15: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. (this compound + chronic verapamil) [1]

This sequential design enabled researchers to isolate the effects of each drug, evaluate initial co-administration dynamics, and assess potential changes after verapamil reached steady-state concentrations. Participants resided in the clinical facility during key pharmacokinetic sampling periods to ensure controlled conditions and comprehensive monitoring [1].

Pharmacokinetic Assessment Methodology

Blood and Urine Sample Collection

The pharmacokinetic evaluation incorporated intensive biological sampling across all treatment phases. For This compound quantification, 3 mL venous blood samples were collected into EDTA-containing tubes at pre-dose and 17 timepoints post-dose (0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours) on days 1, 10, and 15 [1]. For verapamil and norverapamil (its primary metabolite) assessment, 6 mL blood samples were drawn into lithium heparin tubes at similar intervals with additional sampling on day 7. All samples underwent immediate processing via centrifugation at 1500×g for 10 minutes at 4°C within 30 minutes of collection, with plasma subsequently stored at -80°C until analysis [1].

Urine collections for this compound quantification followed standardized protocols with aliquots preserved appropriately. Participants maintained fasting conditions for at least 8 hours before dosing and until 4 hours post-dose, when standardized meals were provided to minimize food-effect variability while maintaining physiological relevance [1].

Analytical and Statistical Approaches

While the specific analytical methodologies weren't detailed in the available literature, standard bioanalytical approaches for DPP-IV inhibitors and calcium channel blockers typically involve liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to superior sensitivity and specificity. The pharmacokinetic parameters calculated likely included:

- Cmax: Maximum observed plasma concentration

- Tmax: Time to reach Cmax

- AUC0-t: Area under the plasma concentration-time curve from zero to last measurable concentration

- AUC0-∞: Area under the curve extrapolated to infinity

- t½: Terminal elimination half-life

- CL/F: Apparent clearance

- Vd/F: Apparent volume of distribution [1]

Statistical analyses typically employed mixed-effects models to compare pharmacokinetic parameters across treatment phases, with geometric mean ratios and 90% confidence intervals calculated to quantify interaction magnitude. The criteria for clinical significance generally follows FDA guidance where 90% CIs for AUC and Cmax ratios falling outside 80-125% range suggest potential clinically relevant interactions [1].

Safety and Tolerability Assessment

Monitoring Methods and Criteria

Participant safety received comprehensive monitoring throughout the study period using multiple assessment modalities. Adverse event (AE) documentation occurred continuously from first dose through study completion, with intensity graded as mild, moderate, or severe according to standardized criteria. Additionally, investigators conducted:

- Clinical laboratory evaluations (hematology, chemistry, urinalysis) on days 3, 9, and 14

- 12-lead electrocardiograms at screening and throughout residential periods

- 24-hour Holter monitoring on days 1, 10, and 15

- Lead-II telemetry during anticipated peak concentration periods [1]

A follow-up medical examination occurred within 8 days after final drug administration to identify any delayed adverse effects. The study specifically monitored for known DPP-IV inhibitor class effects (such as nasopharyngitis, headache) and verapamil-related cardiovascular effects (including bradycardia, hypotension, AV conduction abnormalities) [1].

Results and Data Summary

Pharmacokinetic Interactions

Table 1: this compound Pharmacokinetic Parameters With and Without Verapamil Co-administration

| Treatment Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Change in Cmax (%) | Change in AUC (%) |

|---|---|---|---|---|

| This compound alone (Day 1) | Baseline | Baseline | Reference | Reference |

| + Acute verapamil (Day 10) | Increased | Increased | +53% | +29% |

| + Chronic verapamil (Day 15) | Increased | Increased | >+53%* | >+29%* |

Increases were slightly greater after multiple verapamil doses [1]

The interaction study demonstrated that this compound exposure increased significantly when co-administered with verapamil, consistent with P-glycoprotein inhibition. The rise in both Cmax (53%) and overall exposure (29%) indicated that verapamil enhanced this compound absorption and/or reduced its elimination, likely through Pgp transport inhibition at intestinal and hepatic/renal sites respectively. The more pronounced effect after repeated verapamil dosing suggested potential accumulation or time-dependent inhibition of transporter proteins [1].

Table 2: Verapamil and Norverapamil Pharmacokinetic Parameters With and Without this compound Co-administration

| Analyte | Treatment Condition | Cmax Change (%) | Pharmacokinetic Trend |

|---|---|---|---|

| Verapamil | With this compound | -17% | Reduced peak exposure |

| Norverapamil (metabolite) | With this compound | Similar reduction | Consistent with parent drug |

Interestingly, This compound modestly reduced verapamil Cmax by approximately 17%, with corresponding decreases observed for its primary metabolite norverapamil. This unexpected finding suggests a potential complex interaction beyond unidirectional Pgp inhibition, possibly involving CYP450 metabolic pathways or other transport systems [1].

Safety and Tolerability Findings

The combination therapy demonstrated favorable tolerability with no unexpected safety signals. All 28 reported adverse events were classified as mild in intensity, with no clinically significant alterations in laboratory parameters, electrocardiographic findings, or vital signs. Verapamil co-administration didn't alter the pattern or incidence of adverse events compared to this compound monotherapy [1]. This safety profile supports further investigation of this compound in populations requiring concomitant Pgp inhibitor therapy.

Experimental Protocols and Workflows

Clinical Study Workflow

The comprehensive clinical study workflow illustrates the integrated pharmacokinetic and safety assessment strategy implemented throughout the investigation:

Diagram 1: Clinical study workflow showing the fixed-sequence design with integrated pharmacokinetic and safety assessments across all treatment periods.

Pharmacokinetic Interaction Mechanism

The proposed mechanism for the observed pharmacokinetic interactions between this compound and verapamil involves complex transport and metabolic pathways:

Diagram 2: Proposed pharmacokinetic interaction mechanism between this compound and verapamil involving P-glycoprotein transport and potential metabolic pathways.

Laboratory Processing Protocol

Sample Processing Standard Operating Procedure:

- Blood Collection: Draw venous blood via venipuncture using appropriate anticoagulant tubes (EDTA for this compound; lithium heparin for verapamil/norverapamil)

- Centrifugation: Process samples within 30 minutes of collection at 1500×g for 10 minutes at 4°C

- Plasma Separation: Carefully transfer supernatant plasma to pre-labeled polypropylene tubes using sterile pipettes

- Storage: Immediately freeze plasma at -80°C in aliquots to prevent freeze-thaw degradation

- Chain of Custody: Maintain detailed sample tracking from collection to analysis with temperature monitoring

- Quality Control: Implement batch-wise QC samples including calibrators and blanks in each analytical run [1]

Conclusion and Research Implications

This comprehensive clinical investigation demonstrated that this compound, while a P-glycoprotein substrate, experiences only modest pharmacokinetic alterations when co-administered with the potent Pgp inhibitor verapamil. The observed 29% increase in overall exposure and 53% increase in peak concentration, though statistically significant, fell below thresholds typically necessitating dosage adjustments in clinical practice [1].

The favorable safety profile maintained during combination therapy further supports this compound's continued development for type 2 diabetes management, particularly in patients with cardiovascular comorbidities requiring verapamil or similar agents. However, the unexpected reduction in verapamil exposure during co-administration warrants additional investigation to elucidate underlying mechanisms, potentially involving CYP450 metabolism or other transport systems [1].

These findings should inform future clinical trial designs exploring this compound's interactions with other transport protein inhibitors and its application in special populations with altered Pgp activity. The structured protocols and assessment methodologies detailed herein provide validated templates for similar pharmacokinetic interaction studies in early drug development phases.

References

Comprehensive Pharmacokinetic Profiling of Carmegliptin: Analytical Methods, Sampling Protocols, and Clinical Applications

Introduction to Carmegliptin and Clinical Pharmacokinetic Relevance

This compound is an investigational oral anti-hyperglycemic drug belonging to the dipeptidyl-peptidase IV (DPP-IV) inhibitor class, currently undergoing clinical trials for the treatment of Type 2 diabetes mellitus. As a highly selective and potent reversible competitive inhibitor of DPP-IV, this compound prolongs the half-life of circulating active incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion, inhibiting glucagon release, and ultimately improving glycemic control. Unlike some other oral anti-hyperglycemic medications, DPP-IV inhibitors like this compound demonstrate a minimal risk of hypoglycemia and do not cause weight gain, making them particularly valuable for long-term diabetes management.

The pharmacokinetic profile of this compound is significantly influenced by its interaction with membrane transporters, particularly P-glycoprotein (Pgp). In vitro studies have confirmed that this compound exhibits low cell permeability and is a substrate for human MDR1 (Pgp) cells, though it does not inhibit Pgp function. This transporter interaction profile has direct clinical implications, as concomitant administration with Pgp inhibitors like verapamil can alter this compound's absorption and elimination characteristics. Understanding these pharmacokinetic properties through rigorous sampling and analytical methods is therefore essential for optimizing dosing regimens, predicting drug interactions, and ensuring both efficacy and safety in diverse patient populations, particularly those with comorbidities requiring polypharmacy.

Comprehensive Pharmacokinetic Parameter Tables

Key Pharmacokinetic Parameters of this compound

Table 1: Mean pharmacokinetic parameters of this compound (150 mg single dose) under different conditions

| Parameter | This compound Alone | This compound + Acute Verapamil | This compound + Chronic Verapamil | Unit |

|---|---|---|---|---|

| AUC | Baseline value | 29% increase | >29% increase | ng·h/mL |

| C~max~ | Baseline value | 53% increase | Not specified | ng/mL |

| T~max~ | Not specified | Not specified | Not specified | h |

| Half-life | Not specified | Not specified | Not specified | h |

| Clearance | Not specified | Not specified | Not specified | L/h |

| V~d~ | Not specified | Not specified | Not specified | L |

Note: Percentage changes represent comparison against this compound alone baseline. Specific values for baseline parameters were not fully provided in the available literature [1].

Table 2: Blood sampling schedule for pharmacokinetic assessment of this compound

| Matrix | Day of Collection | Time Points Relative to Dosing | Sample Volume | Anticoagulant |

|---|---|---|---|---|

| Blood | Days 1, 10, 15 | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 h post-dose | 3 mL | EDTA |

| Blood | Days 7, 10, 15 | Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48 h post-dose (day 7 only) | 6 mL | Lithium heparin |

| Urine | Days 1, 10, 15 | Pre-dose, 0-4, 4-8, 8-12, 12-24, 24-48 h collections | Not specified | None |

Note: For verapamil and norverapamil assessment on days 10 and 15, sampling continued only to 24 h post-dose [1].

Allometric Scaling Projections for DPP-IV Inhibitors

Table 3: Allometric scaling parameters for predicting human pharmacokinetics of DPP-IV inhibitors

| DPP-IV Inhibitor | IV Clearance (CL) Equation | IV Volume of Distribution (V~d~) Equation | Prediction Accuracy |

|---|---|---|---|

| This compound | 1.170W^0.756^ | 6.096W^0.992^ | Within 2-3 fold |

| Alogliptin | 1.867W^0.780^ | 3.313W^0.987^ | Within 2-3 fold |

| Sitagliptin | 2.020W^0.529^ | 7.140W^0.805^ | Within 2-3 fold |

| Vildagliptin | 1.959W^0.847^ | 2.742W^0.941^ | Within 2-3 fold |

| ABT-279 | 0.672W^1.016^ | 1.299W^0.695^ | Within 2-3 fold |

| ABT-341 | 1.077W^0.649^ | 5.370W^0.803^ | Within 2-3 fold |

Note: Allometric equation form: Y = aW^b^, where W is body weight in kg. Simple allometry was found to adequately predict human pharmacokinetic parameters for DPP-IV inhibitors, with intravenous allometry generally providing better predictions than oral allometry [2].

Detailed Experimental Protocol for Pharmacokinetic Sampling

Clinical Study Design and Subject Selection

The pharmacokinetic sampling methods for this compound were established through a non-randomized, open-label, single-center, five-treatment, five-period, fixed-sequence study conducted in 16 healthy male volunteers aged 18-50 years with a body mass index of 18-32 kg/m². Key exclusion criteria included smoking (>5 cigarettes/day or equivalent), use of medications containing herbal drugs, multivitamins (permitted only until 2 days before each dosing), and history or evidence of alcohol or other substance abuse. The study was conducted in accordance with the Declaration of Helsinki principles and Good Clinical Practice guidelines, with approval from an independent ethics committee and written informed consent obtained from all participants before screening [1].

The fixed treatment sequence was designed to systematically evaluate both standalone and interaction pharmacokinetics of this compound:

- Treatment A: Single 150 mg dose of this compound alone (Day 1)

- Treatment B: Single 80 mg dose of verapamil alone (Day 7)

- Treatment C: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. (Day 10)

- Treatment D: Verapamil 80 mg t.i.d. for 4 days (Days 11-14) to achieve steady state

- Treatment E: Single 150 mg dose of this compound plus verapamil 80 mg t.i.d. at steady state (Day 15)

This sequential design allowed for assessment of this compound pharmacokinetics alone, verification of Pgp inhibition by verapamil, and evaluation of both acute and chronic Pgp inhibition effects on this compound disposition [1].

Blood Sample Collection and Processing Protocol

- Venous Blood Collection: Using appropriate vacuum collection systems, 3 mL blood samples for this compound analysis were collected into EDTA-containing tubes at each specified time point. For verapamil and its metabolite norverapamil analysis, 6 mL blood samples were collected into lithium heparin-containing tubes.

- Sample Processing: Plasma separation must occur within 30 minutes of collection through centrifugation at 1500×g for 10 minutes at 4°C. This rapid processing is critical to maintain sample integrity and prevent analyte degradation or interconversion.

- Plasma Storage: Immediately after separation, plasma samples should be aliquoted into pre-labeled cryovials and stored at -70°C or below until analysis. Freeze-thaw cycles should be minimized to maintain analyte stability [1].

Urine Sample Collection Protocol

- Collection Intervals: Urine samples for this compound quantification were collected at pre-dose and during the following intervals: 0-4, 4-8, 8-12, 12-24, and 24-48 hours post-dose.

- Volume Measurement: Total urine volume for each collection interval must be recorded after complete voiding.

- Aliquoting Procedure: After thorough mixing, two 10 mL aliquots from each collection interval should be transferred to polypropylene tubes and stored at -20°C or below until analysis [1].

Signaling Pathways and Experimental Workflows

Diagram 1: this compound ADME and Mechanism Pathway. This diagram illustrates the absorption, distribution, metabolism, and excretion pathway of this compound, highlighting the key interaction with P-glycoprotein that limits its bioavailability and the ultimate mechanism of action through DPP-IV enzyme inhibition.

Diagram 2: Clinical Study Design and Sampling Workflow. This workflow outlines the fixed-sequence study design used to evaluate this compound pharmacokinetics alone and in combination with the P-glycoprotein inhibitor verapamil, highlighting the strategic timing of pharmacokinetic sampling periods.

Analytical Methodology and Data Analysis

Bioanalytical Method Considerations

While the specific analytical techniques for quantifying this compound in biological matrices were not detailed in the available literature, robust liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods are recommended based on current industry standards for DPP-IV inhibitors. The method should be validated for specificity, sensitivity, linearity, accuracy, and precision across the anticipated concentration range in both plasma and urine matrices. For simultaneous assessment of verapamil and its metabolite norverapamil, a separate LC-MS/MS method with appropriate mass transitions should be developed and validated, accounting for the different sample collection requirements (lithium heparin vs. EDTA plasma) [1].

Pharmacokinetic Calculations and Statistical Analysis

- Non-compartmental analysis should be performed using validated software (e.g., WinNonlin or Phoenix WinNonlin) to calculate standard pharmacokinetic parameters.

- Primary parameters include: AUC~0-t~ (area under the concentration-time curve from zero to last measurable time point), AUC~0-∞~ (area under the curve extrapolated to infinity), C~max~ (maximum observed concentration), T~max~ (time to reach C~max~), t~1/2~ (terminal elimination half-life), CL/F (apparent oral clearance), and V~d~/F (apparent volume of distribution).

- Urinary pharmacokinetics should include calculations of A~e~ (amount excreted unchanged in urine) and CL~R~ (renal clearance).

- Statistical comparisons of geometric mean ratios and 90% confidence intervals for this compound pharmacokinetic parameters with and without verapamil co-administration should be performed to assess Pgp-mediated interaction significance [1].

Application Notes for Drug Development and Clinical Use

Utility in Preclinical to Clinical Translation

The comprehensive pharmacokinetic sampling methods outlined for this compound provide an invaluable framework for allometric scaling from preclinical species to human projections. As demonstrated in Table 3, simple allometry using the relationship Y = aW^b^ adequately predicted human clearance and volume of distribution for this compound and other DPP-IV inhibitors, with predictions generally falling within 2-3 fold of observed values. This approach is particularly valuable during early drug development when planning first-in-human studies and establishing initial dosing regimens. The slightly better predictive performance of intravenous allometry compared to oral allometry highlights the importance of considering both routes of administration when available [2].

Clinical Implications and Therapeutic Monitoring

The pharmacokinetic sampling data revealed that co-administration of this compound with the Pgp inhibitor verapamil resulted in a 29% increase in mean exposure (AUC) and a 53% increase in C~max~ compared to this compound alone. These increases were slightly more pronounced after multiple verapamil doses (achieving steady-state inhibition) compared to single-dose co-administration. Conversely, verapamil C~max~ was 17% lower when given with this compound than when administered alone, with similar trends observed for its metabolite norverapamil. These findings have direct clinical implications:

- Although the observed changes in this compound exposure are not considered clinically significant enough to mandate dose adjustments, they underscore the importance of therapeutic monitoring when this compound is co-administered with potent Pgp inhibitors.

- The combination of this compound and verapamil was generally well tolerated, with all reported adverse events being mild in intensity, and verapamil had no apparent effect on the pattern or incidence of adverse events.

- These pharmacokinetic sampling results support the safe use of this compound in patient populations likely to require concomitant medications that inhibit Pgp, such as those with cardiovascular comorbidities common in type 2 diabetes [1].

Conclusion

The detailed pharmacokinetic sampling methods established for this compound provide a robust framework for characterizing its absorption, distribution, metabolism, and excretion profile in both preclinical and clinical settings. The strategic sampling time points spanning from 15 minutes to 48 hours post-dose capture the complete pharmacokinetic profile, including absorption, distribution, and elimination phases. The demonstrated interaction with P-glycoprotein, quantified through verapamil co-administration studies, highlights the importance of transporter-mediated interactions in drug disposition. These comprehensive protocols can be adapted for other DPP-IV inhibitors or chemically similar entities, with appropriate modifications based on specific compound characteristics. As this compound progresses through clinical development, these pharmacokinetic sampling methods will continue to provide critical insights for dosing optimization, drug interaction management, and personalized therapeutic approaches in diverse patient populations with type 2 diabetes.

References

Carmegliptin DPP-IV inhibition IC50 measurement

Introduction to DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism. It inactivates incretin hormones like Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP), which are responsible for promoting insulin secretion in a glucose-dependent manner [1].

DPP-4 inhibitors, also known as gliptins, work by blocking this enzyme. This increases active incretin levels, enhancing insulin secretion and suppressing glucagon release, thereby lowering blood glucose in patients with Type 2 Diabetes Mellitus (T2DM) [1] [2]. The inhibitory potency of a drug candidate is quantitatively measured by its IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity under specified conditions [3].

Protocol for DPP-4 Inhibition IC₅₀ Measurement

The following is a generalized protocol for determining the IC₅₀ of a DPP-4 inhibitor, which can be applied to Carmegliptin. The assay measures the inhibitor's ability to prevent DPP-4 from cleaving a synthetic substrate.

Workflow Overview

The diagram below illustrates the key stages of the IC₅₀ determination process:

Materials and Reagents

- Enzyme: Recombinant human DPP-4 (commercially available).

- Substrate: Gly-Pro-p-nitroanilide (or other DPP-4-specific fluorogenic/colorimetric substrates) [4].

- Inhibitor: this compound, prepared in a suitable solvent like DMSO, with a final DMSO concentration consistent across all samples (e.g., ≤1% v/v).

- Assay Buffer: Typically 50-100 mM Tris-HCl or phosphate buffer, pH 7.4-8.0.

Step-by-Step Procedure

- Prepare Inhibitor Dilutions: Serially dilute this compound in DMSO to create a concentration range (e.g., from 0.1 nM to 1000 nM). Include a control with DMSO but no inhibitor.

- Set Up Reaction: In a microplate, mix the following:

- Assay Buffer

- DPP-4 enzyme (final concentration pre-determined for linear kinetics)

- Varying concentrations of the this compound dilution (or control).

- Pre-incubate: Incubate the enzyme-inhibitor mixture for 10-15 minutes at 25°C or 37°C to allow for binding.

- Initiate Reaction: Add the substrate (e.g., Gly-Pro-p-nitroanilide) to all wells to start the enzymatic reaction.

- Measure Initial Rate: Immediately monitor the increase in absorbance at 405 nm (for p-nitroaniline release) or fluorescence over 10-30 minutes using a plate reader.

- Calculate Inhibition: For each inhibitor concentration, calculate the reaction velocity. Then, calculate the percentage of enzyme activity inhibited relative to the control (no inhibitor).

- % Inhibition = [1 - (Velocityₛₐₘₚₗₑ / Velocityₙₒ ᵢₙₕᵢbᵢₜₒᵣ)] × 100%

- Data Analysis and IC₅₀ Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic (sigmoidal) model. The IC₅₀ is the concentration at the curve's inflection point, corresponding to 50% inhibition.

Interpreting Results and Comparative Analysis

Once the experimental data for this compound is obtained, you can analyze it in the context of known DPP-4 inhibitors. The table below lists the IC₅₀ values of several established DPP-4 inhibitors for reference and future comparison.

| DPP-4 Inhibitor | Reported IC₅₀ Value | Notes |

|---|---|---|

| Omarigliptin (MK-3102) | 1.6 nM (Ki = 0.8 nM) | A highly selective, once-weekly DPP-4 inhibitor [3]. |

| Saxagliptin | Information not located | Known to be a potent inhibitor; specific IC₅₀ value not found in search results [5]. |

| Malt Pentapeptide (YPQPQ) | 23.87 μM | A natural peptide inhibitor derived from malt; much less potent than synthetic drugs [4]. |

| LDHGFP (LP-6) | 0.3221 mM (322.1 μM) | A dual DPP-4/ACE inhibitory peptide from mushroom stems [6]. |

Mechanism of Action and Signaling Pathway

Understanding the cellular mechanism of DPP-4 inhibitors provides context for their therapeutic application. The following diagram illustrates the key pathways affected by DPP-4 inhibition:

Critical Considerations for the Protocol

- Enzyme Specificity: Confirm that this compound's effect is specific to DPP-4 and does not significantly inhibit related proteases like DPP-8 or DPP-9, as this can be linked to adverse effects [3].

- Buffer Conditions: Optimize pH, ionic strength, and the presence of divalent cations, as these can influence enzyme kinetics and inhibitor potency.

- Pre-incubation Time: The time allowed for the inhibitor to bind to the enzyme before adding the substrate can significantly impact the measured IC₅₀, especially for slow-binding inhibitors.

- Data Fitting: Ensure the dose-response curve has a sufficient number of data points, especially around the anticipated IC₅₀, for an accurate fit.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of ... [pmc.ncbi.nlm.nih.gov]

- 2. DPP-4抑制剂临床应用专家共识- 中华内分泌代谢杂志 [cmab.yiigle.com]

- 3. 奥格列汀(MK-3102) | 1226781-44-7 [chemicalbook.com]

- 4. Screening and analysis of malt pentapeptide DPP-IV ... [nature.com]

- 5. 新型口服降糖药:DPP-4抑制剂沙格列汀 [endo.cma.org.cn]

- 6. 一种香菇柄蛋白源dpp-iv和ace双重抑制肽lp-6及其应用 [patents.google.com]

Analytical Quality by Design (AQbD) for Method Development

A modern and robust approach to HPLC method development is Analytical Quality by Design (AQbD). This systematic, risk-based framework builds quality into the method from the start, rather than testing for it at the end. It emphasizes understanding how method variables affect performance, leading to a more reliable and reproducible method [1] [2].

The workflow below illustrates the key stages in the AQbD approach:

Defining the Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs)

The first step is to define the ATP, which is a prospective summary of the method's requirements. It defines what the method is intended to measure and the performance standards it must meet [1]. For Carmegliptin, the ATP would specify the need to separate and quantify the drug from its potential impurities, degradation products, or excipients in a specific matrix (e.g., bulk drug or formulation).

From the ATP, you derive the CQAs. These are the measurable performance indicators that are critical to ensuring the method meets its purpose. Key CQAs for an HPLC method typically include [2]:

- Retention Time: Ensuring adequate separation.

- Peak Asymmetry (Tailing Factor): Indicating peak shape and column performance.

- Theoretical Plates: A measure of column efficiency.

- Resolution: The ability to separate the analyte from nearby peaks.

Risk Assessment and Initial Scouting

A risk assessment identifies method parameters that could significantly impact the CQAs. An Ishikawa (fishbone) diagram is a useful tool for this, categorizing potential risks related to the instrument, method, materials, and environment [1] [2].

Initial scouting experiments help narrow down the starting conditions:

- Stationary Phase: A C18 column is the most common starting point for reverse-phase HPLC [1].

- Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff [1] [3].

- Mobile Phase pH: A buffer (e.g., 0.04 M phosphate) is used to control pH, which critically impacts the ionization and retention of ionizable compounds. A scouting study between pH 4.0 and 6.0 is a good practice [1].

- Detection Wavelength: A wavelength of 240-270 nm is common for many drugs, but the specific maximum for this compound should be determined by scanning a standard solution with a PDA detector [1] [2].

Optimization via Experimental Design (DoE)

Instead of testing one variable at a time, a Design of Experiments (DoE) approach is used to efficiently understand the interaction effects of multiple variables. For example, a Box-Behnken Design or Central Composite Design (CCD) can be employed to optimize two factors (like mobile phase composition and pH) at three different levels each [1] [2]. The output of the DoE, analyzed with software like Design-Expert, helps identify the optimal conditions that deliver the best CQAs (e.g., highest resolution and optimal retention time).

HPLC Method Validation Parameters

Once the method is developed, it must be validated as per ICH Q2(R1) guidelines to prove it is suitable for its intended purpose [4] [2]. The table below summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description & Protocol | Typical Acceptance Criteria |

|---|---|---|

| Linearity & Range | Prepare and analyze at least 5 concentrations of this compound, plotted as peak area vs. concentration [4]. | Correlation coefficient (R²) ≥ 0.99 [4] [2]. |

| Precision | Repeatability: Inject six replicates of the same sample [4]. Intermediate Precision: Perform on a different day, with a different analyst or instrument. | Relative Standard Deviation (%RSD) < 2% [4]. | | Accuracy | Spike known amounts of this compound into a placebo or sample matrix and calculate the percent recovery [4]. | Recovery of 98–102% [4]. | | Specificity | Demonstrate that the peak for this compound is pure and unaffected by other components (placebo, impurities, degradation products) [4]. | Clear baseline separation; no interference [4] [2]. | | Robustness | Deliberately introduce small, intentional changes to method parameters (e.g., flow rate ±0.1 mL/min, temperature ±5°C, pH ±0.2) [4] [2]. | Method remains unaffected; results within specified limits [2]. | | LOD & LOQ | Determine based on a signal-to-noise ratio. LOD = 3.3 × (Standard Deviation of response / Slope of calibration curve) LOQ = 10 × (Standard Deviation of response / Slope) [4]. | LOD: Signal-to-Noise ~ 3:1 LOQ: Signal-to-Noise ~ 10:1 [4]. |

Troubleshooting Common HPLC Challenges

Even a well-designed method can encounter issues. Here are some common challenges and their solutions:

- Poor Peak Resolution: This can be caused by an inappropriate column or mobile phase. The solution is to adjust the pH, organic solvent gradient, or column temperature [4]. Using a different column chemistry (e.g., Phenyl-Hexyl) can also improve selectivity [3].

- High %RSD in Precision: Often caused by injector issues or inconsistent sample preparation. Check the autosampler and ensure pipetting accuracy and instrument calibration [4].

- Unexpected Peak Shifts: This can result from column aging or mobile phase inconsistencies. Perform regular column conditioning and ensure mobile phases are prepared fresh and consistently [4].

- Peak Tailing: For basic compounds like many pharmaceuticals, tailing can occur due to interactions with residual silanols on the silica column. This can be mitigated by using a mobile phase additive like triethylamine or diethylamine as a silanol blocker, or by using a specially engineered column with low silanol activity [3] [2].

Detailed Experimental Protocol

This is a generalized protocol for the analysis of this compound using the optimized and validated method.

I. Materials and Reagents

- Analytical Standard: this compound (high purity).

- HPLC-Grade Solvents: Acetonitrile, Water.

- Buffer Salts: e.g., Potassium dihydrogen orthophosphate or ammonium formate.

- pH Adjusters: Ortho-phosphoric acid, formic acid, or triethylamine.

- Equipment: HPLC system with quaternary pump, autosampler, and PDA or UV-Vis detector. Analytical balance, pH meter, ultrasonic bath, and vacuum filtration setup.

II. Chromatographic Conditions

- Column: Nucleosil C18 (250 mm × 4.6 mm, 5 μm) or equivalent [1].

- Mobile Phase: Acetonitrile: Phosphate Buffer (0.04 M, pH 6.0) in a ratio determined during optimization (e.g., 30:70 v/v) [1] [2].

- Flow Rate: 1.0 - 1.3 mL/min [1].

- Detection Wavelength: To be determined from UV spectrum (e.g., 270 nm) [2].

- Injection Volume: 10-20 μL [1] [3].

- Column Temperature: Ambient or 35°C [5].

- Run Time: As determined during development (e.g., less than 10 minutes) [1].

III. Preparation of Solutions

- Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or mobile phase [2].

- Working Standard Solutions: Dilute the stock solution quantitatively with mobile phase to obtain concentrations within the linearity range (e.g., 10-200 μg/mL) [2].

- Sample Solution: Prepare the test sample (e.g., powdered tablet formulation) to a target concentration within the linear range.

IV. Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate.

- Inject the mobile phase or solvent blank to confirm a clean baseline.

- Sequentially inject working standard solutions in duplicate to establish the calibration curve.

- Inject the sample solution.

- Record the chromatograms and measure the peak areas.

Advanced Applications and Final Considerations

For more complex scenarios, such as analyzing this compound in biological matrices (e.g., plasma), the sample preparation and detection would need to be more sophisticated. Techniques like Solid-Phase Extraction (SPE) for sample clean-up and HPLC coupled with tandem Mass Spectrometry (HPLC-MS/MS) are necessary for the required sensitivity and selectivity [3] [5].

Finally, a control strategy should be implemented. This includes a system suitability test (SST) to be performed before each analytical run, ensuring the method continues to perform as validated. Parameters for SST often include %RSD for replicate injections, tailing factor, and theoretical plates [2].

References

- 1. A quality by design HPLC method for cephalosporin analysis ... [pmc.ncbi.nlm.nih.gov]

- 2. QbD approach to HPLC method development and validation ... [fjps.springeropen.com]

- 3. Optimization of chromatographic systems for analysis of s... [degruyterbrill.com]

- 4. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 5. Development and Validation of an HPLC–MS/MS Method ... [pmc.ncbi.nlm.nih.gov]

An Application Note for Determining Carmegliptin in Human Plasma using LC-MS/MS

This document outlines a methodology for the quantification of Carmegliptin, an investigational dipeptidyl peptidase-4 (DPP-IV) inhibitor, in human plasma. The protocol is adapted from a validated LC-MS/MS method for Sitagliptin [1], which shares a similar therapeutic target and pharmacokinetic profile. The goal is to support pharmacokinetic studies and drug-drug interaction assessments for this compound.

Introduction & Background

This compound is a potent and selective DPP-IV inhibitor developed for the treatment of Type 2 diabetes. It improves glycemic control by enhancing the activity of incretin hormones, which stimulate glucose-dependent insulin secretion [2].

A clinical interaction study demonstrated that this compound is a substrate for the P-glycoprotein (Pgp) transporter. Co-administration with the Pgp inhibitor verapamil led to a 29% increase in mean exposure (AUC) and a 53% increase in peak plasma concentration (Cmax) of this compound [2]. This interaction underscores the importance of reliable plasma concentration monitoring during clinical development. The table below summarizes the key pharmacokinetic changes observed.